4,4'-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid)
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Overview
Description
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is a complex organic compound with the molecular formula C14H24N2O6. This compound is characterized by its unique structure, which includes two oxobutanoic acid groups linked by an ethane-1,2-diylbis(methylazanediyl) bridge. It is often used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) typically involves the reaction of ethane-1,2-diamine with methyl 4-oxobutanoate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters helps in achieving consistent quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid)
- 4,4’-[Ethane-1,2-diylbis(sulfandiylmethanediyl)]bis(3,5-dimethyl-1H-pyrazole)
Uniqueness
4,4’-[Ethane-1,2-diylbis(methylazanediyl)]bis(4-oxobutanoic acid) is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
62538-62-9 |
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Molecular Formula |
C12H20N2O6 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[2-[3-carboxypropanoyl(methyl)amino]ethyl-methylamino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H20N2O6/c1-13(9(15)3-5-11(17)18)7-8-14(2)10(16)4-6-12(19)20/h3-8H2,1-2H3,(H,17,18)(H,19,20) |
InChI Key |
VDVJDWASJJNMQI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCN(C)C(=O)CCC(=O)O)C(=O)CCC(=O)O |
Origin of Product |
United States |
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